9-oxo-9H-fluorene-1-carbonyl chloride: A Privileged Scaffold in Drug Discovery and Biodefense
9-oxo-9H-fluorene-1-carbonyl chloride: A Privileged Scaffold in Drug Discovery and Biodefense
Executive Summary
In the landscape of medicinal chemistry, the rational design of rigid, planar scaffolds is paramount for minimizing the entropic penalty associated with target binding. 9-oxo-9H-fluorene-1-carbonyl chloride (CAS: 55341-62-3), also known as 9-fluorenone-1-carbonyl chloride, serves as a highly reactive, privileged building block[1]. By providing a pre-organized tricyclic fluorenone core equipped with an electrophilic acyl chloride moiety, this compound enables the rapid synthesis of complex amide and ester derivatives.
Most notably, derivatives of this scaffold have emerged as potent, non-nucleotide inhibitors of adenylyl cyclase toxins, including the Edema Factor (EF) of Bacillus anthracis and the enterotoxins of Escherichia coli (ETEC)[2]. This whitepaper provides an in-depth technical analysis of the chemical properties, thermodynamic advantages, and self-validating synthetic protocols associated with 9-oxo-9H-fluorene-1-carbonyl chloride.
Chemical Profile & Molecular Architecture
9-oxo-9H-fluorene-1-carbonyl chloride is characterized by its rigid, conjugated fluorenone system. The electron-withdrawing nature of the ketone at the 9-position, combined with the extended π -system, influences the electrophilicity of the acyl chloride at the 1-position.
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and physical properties of the compound[1],[3],[4]:
| Property | Specification / Value |
| IUPAC Name | 9-oxofluorene-1-carbonyl chloride |
| CAS Number | 55341-62-3 |
| Molecular Formula | C 14 H 7 ClO 2 |
| Molecular Weight | 242.66 g/mol |
| SMILES String | ClC(=O)C1=CC=CC2=C1C(=O)C1=CC=CC=C21 |
| Melting Point | 126°C – 130°C |
| PubChem CID | 12209857 |
| Hazard Classification | Corrosive; Causes severe skin burns and eye damage |
Mechanistic Role in Drug Discovery: The Thermodynamic Advantage
The primary utility of 9-oxo-9H-fluorene-1-carbonyl chloride lies in its ability to transfer the rigid fluorenone core to target molecules. A landmark application is the synthesis of Compound 1 (3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid), a potent inhibitor of Bacillus anthracis Edema Factor (EF)[2].
Structure-Activity Relationship (SAR) & Causality
Why utilize a fluorenone ring rather than a flexible biphenyl system? The causality is rooted in binding thermodynamics.
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Entropic Penalty Reduction: The carbonyl bridge at the 9-position locks the two phenyl rings into a coplanar configuration. If this carbonyl is removed (reducing the fluorenone to a biphenyl system), the molecule gains a rotatable bond.
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Free Energy Cost: Restricting a single rotatable bond upon binding to an enzyme active site costs approximately 3.5–5.0 kJ/mol in free energy[2]. By pre-organizing the molecule into a rigid fluorenone structure, the entropic penalty of binding is bypassed, increasing the IC 50 potency by a predicted factor of 4.1 to 7.5 compared to flexible analogs[2].
Pathway Visualization
The following diagram illustrates the mechanistic blockade of cAMP accumulation by fluorenone-derived inhibitors.
Caption: Mechanism of action for fluorenone-derived inhibitors blocking EF-catalyzed cAMP production.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis of fluorenone-based inhibitors must employ self-validating steps. The workflow below details the generation of the acyl chloride and its subsequent amide coupling.
Protocol 1: Synthesis of 9-oxo-9H-fluorene-1-carbonyl chloride
The precursor, 9-fluorenone-1-carboxylic acid (CAS: 1573-92-8), is converted to the highly reactive acyl chloride[5].
Reagents:
-
9-fluorenone-1-carboxylic acid (1.0 eq)
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Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl 2 )
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Dimethylformamide (DMF) (Catalytic, 0.05 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Initiation: Suspend 9-fluorenone-1-carboxylic acid in anhydrous DCM under an inert argon atmosphere.
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Catalysis: Add a catalytic amount of DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (chloroiminium ion), which is the true, highly electrophilic chlorinating agent.
-
Addition: Dropwise add oxalyl chloride at 0°C. Evolution of CO 2 and CO gases will occur.
-
Maturation: Warm the reaction to room temperature and stir for 2–4 hours until the suspension becomes a clear, homogeneous solution, indicating the consumption of the insoluble carboxylic acid.
-
Self-Validation Step: Remove a 10 μ L aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester derivative confirms complete conversion to the acyl chloride.
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Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding 9-oxo-9H-fluorene-1-carbonyl chloride as a pale yellow solid[3]. Use immediately in the next step to prevent hydrolysis.
Protocol 2: Amide Coupling to Yield Compound 1
The acyl chloride is coupled with 3-aminobenzoic acid to form the active EF inhibitor[6].
Reagents:
-
9-oxo-9H-fluorene-1-carbonyl chloride (1.0 eq)
-
3-Aminobenzoic acid (0.91 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Acetonitrile (CH 3 CN)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-aminobenzoic acid in CH 3 CN (10 mL per 0.91 mmol).
-
Base Addition: Add DIPEA to the mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. This prevents the protonation of the aniline amine, maintaining its nucleophilicity and driving the reaction forward[6].
-
Coupling: Slowly add the freshly prepared 9-oxo-9H-fluorene-1-carbonyl chloride to the homogeneous solution.
-
Reaction: Stir at room temperature for 5 to 60 minutes.
-
Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak of the starting amine disappears and the product peak at m/z [M+1] 360.09 is dominant[6].
-
Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and purify via flash chromatography to yield the final product (typical yield ~80-85%)[2],[6].
Synthetic Workflow Visualization
Caption: Step-by-step synthetic workflow from carboxylic acid precursor to the final active fluorenone amide.
Handling, Stability, and Safety
As an acid chloride, 9-oxo-9H-fluorene-1-carbonyl chloride is highly reactive and poses significant safety hazards[4].
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Corrosivity: The compound is classified as a severe skin and eye irritant, capable of causing deep tissue burns. Immediate medical attention is required upon contact[4].
-
Moisture Sensitivity: It reacts vigorously with water and ambient humidity to release hydrogen chloride (HCl) gas and revert to 9-fluorenone-1-carboxylic acid.
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Storage Requirements: Must be stored under an inert atmosphere (argon or nitrogen) in tightly sealed glass containers, ideally at low temperatures (e.g., 4°C or -20°C) to maintain stability.
References
-
National Institutes of Health (NIH) / PMC. Structure-based redesign of an edema toxin inhibitor. Available at:[Link][2]
-
Northern Kentucky University (NKU). Structure-based redesign of an edema toxin inhibitor (Synthesis Data). Available at:[Link][6]
Sources
- 1. 9-Oxo-9H-fluorene-1-carbonyl chloride|CAS 55341-62-3 [benchchem.com]
- 2. Structure-based redesign of an edema toxin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Fluorenone-1-carbonyl chloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 9-Fluorenone-1-carboxylic acid_TargetMol [targetmol.com]
- 6. websites.nku.edu [websites.nku.edu]
